molecular formula C3HClF4O2 B1315043 2-Chloro-2,3,3,3-tetrafluoropropanoic acid CAS No. 6189-02-2

2-Chloro-2,3,3,3-tetrafluoropropanoic acid

Cat. No.: B1315043
CAS No.: 6189-02-2
M. Wt: 180.48 g/mol
InChI Key: HHPGRVJNNAIZAR-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is an organofluorine compound with the molecular formula C3HClF4O2. It is characterized by the presence of both chlorine and fluorine atoms, making it a unique compound in the realm of organohalides. This compound is often used in various chemical reactions and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid typically involves the fluorination of 2-chloro-3,3,3-trifluoropropene. This process can be carried out using various fluorinating agents under controlled conditions. One common method involves the use of hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst such as chromium oxide (Cr2O3) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous gas-phase fluorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,3,3,3-tetrafluoropropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions typically produce carboxylic acids .

Scientific Research Applications

2-Chloro-2,3,3,3-tetrafluoropropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions that can modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,3,3-trifluoropropanoic acid
  • 2,2-Dichloro-3,3,3-trifluoropropanoic acid
  • 2,2,3,3-Tetrafluoropropanoic acid

Uniqueness

2-Chloro-2,3,3,3-tetrafluoropropanoic acid is unique due to the combination of chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific industrial and research applications .

Properties

IUPAC Name

2-chloro-2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGRVJNNAIZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476698
Record name 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-02-2
Record name 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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